4,7-Dimethylbenzo[d]thiazol-2(3H)-one
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Overview
Description
4,7-Dimethylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with two methyl groups attached at the 4 and 7 positions. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4,7-Dimethylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4,7-Dimethylbenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives:
Similar Compounds: 4,7-Dimethylbenzo[d]thiazol-2-amine, 6-methoxy-4-methylbenzo[d]thiazol-2-amine, and 2-chloro-4-methylbenzothiazole.
Uniqueness: The presence of the 4,7-dimethyl groups and the specific arrangement of the thiazole ring confer unique chemical and biological properties to this compound, distinguishing it from other benzothiazole derivatives.
Properties
IUPAC Name |
4,7-dimethyl-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-5-3-4-6(2)8-7(5)10-9(11)12-8/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWGGTBQFNGLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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